

# A Comparative Analysis of (Z)-MDL 105519 and Other Glycine Site Ligands

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Z)-MDL 105519

Cat. No.: B1663836

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **(Z)-MDL 105519** and other prominent glycine site ligands of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in synaptic plasticity and neuronal function, is a critical target in the development of therapeutics for a range of neurological disorders. This document offers a comprehensive overview of the binding affinities, selectivity, and functional characteristics of these compounds, supported by experimental data and detailed protocols to aid in research and development.

## Introduction to NMDA Receptor Glycine Site Ligands

The NMDA receptor, a ligand-gated ion channel, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. The glycine binding site on the GluN1 subunit of the NMDA receptor presents a crucial target for allosteric modulation. Antagonists of this site are of significant interest as they can attenuate NMDA receptor overactivation, a phenomenon implicated in various neurological conditions, including stroke, epilepsy, and neurodegenerative diseases, potentially with a more favorable side-effect profile than direct channel blockers or glutamate site antagonists.

**(Z)-MDL 105519** emerged as a potent and highly selective antagonist for the NMDA receptor glycine site. This guide will compare its properties with other notable glycine site antagonists

from different chemical classes, including Gavestinel (GV-150526), Licostinel (ACEA-1021), and the kynurenic acid derivative, 5,7-dichlorokynurenic acid (5,7-DCKA).

## Comparative Performance Data

The following tables summarize the quantitative data for **(Z)-MDL 105519** and its comparators, focusing on their binding affinity for the NMDA receptor glycine site.

| Compound                              | Chemical Class            | Ki (nM)            | Radioligand              | Brain Tissue Source | Reference |
|---------------------------------------|---------------------------|--------------------|--------------------------|---------------------|-----------|
| (Z)-MDL 105519                        | Indole-2-carboxylate      | 10.9               | [ <sup>3</sup> H]glycine | Rat                 | [1]       |
| Gavestinel (GV-150526A)               | Indole-2-carboxylate      | ~3.16 (pKi = 8.5)  | [ <sup>3</sup> H]glycine | Not Specified       | [2]       |
| Licostinel (ACEA-1021)                | Quinoxalinedione          | Nanomolar affinity | Not Specified            | Not Specified       | [3]       |
| 5,7-Dichlorokynurenic Acid (5,7-DCKA) | Kynurenic acid derivative | 79                 | [ <sup>3</sup> H]glycine | Rat                 | [4]       |

| Compound                              | Kd (nM)    | Radioligand                 | Brain Tissue Source | Reference |
|---------------------------------------|------------|-----------------------------|---------------------|-----------|
| (Z)-MDL 105519                        | 1.8 - 3.77 | [ <sup>3</sup> H]MDL 105519 | Rat                 | [5]       |
| Gavestinel (GV-150526A)               | 0.8        | [ <sup>3</sup> H]GV150526A  | Rat                 |           |
| 5,7-Dichlorokynurenic Acid (5,7-DCKA) | 29         | [ <sup>3</sup> H]5,7-DCKA   | Rat                 |           |

## In Vivo Efficacy and Pharmacokinetics

A crucial aspect of drug development is the translation of in vitro potency to in vivo efficacy. The following table provides a comparative overview of the in vivo effects and pharmacokinetic properties of these glycine site antagonists.

| Compound                              | In Vivo Effects                                                                                                   | Pharmacokinetic Profile Highlights                                                                           | Reference |
|---------------------------------------|-------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|-----------|
| (Z)-MDL 105519                        | Anticonvulsant and anxiolytic activity. Neuroprotective effects.                                                  | Orally active.                                                                                               |           |
| Gavestinel (GV-150526)                | Neuroprotectant effects in animal models of stroke.                                                               | Orally bioavailable. High plasma protein binding. Mean terminal half-life of 29-56 hours in stroke patients. |           |
| Licostinel (ACEA-1021)                | Neuroprotective in animal models of cerebral ischemia. Anticonvulsive properties. Passes the blood-brain barrier. | Generally well-tolerated in clinical trials for stroke.                                                      |           |
| 5,7-Dichlorokynurenic Acid (5,7-DCKA) | Potent anticonvulsant when administered intracerebroventricularly.                                                | Limited information on systemic pharmacokinetics.                                                            |           |

## Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures used to characterize these ligands, the following diagrams are provided.



[Click to download full resolution via product page](#)

### NMDA Receptor Signaling Pathway



[Click to download full resolution via product page](#)

### Radioligand Binding Assay Workflow

## Experimental Protocols

### Competitive Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol describes a method to determine the binding affinity (K<sub>i</sub>) of a test compound for the NMDA receptor glycine site by measuring its ability to compete with the binding of a known radioligand, such as [<sup>3</sup>H]glycine.

### 1. Materials and Reagents:

- Rat brain tissue (e.g., cortex or hippocampus)
- Tris-HCl buffer (50 mM, pH 7.4)
- [<sup>3</sup>H]glycine (specific activity ~40-60 Ci/mmol)
- Unlabeled glycine (for determining non-specific binding)
- Test compounds (e.g., **(Z)-MDL 105519**, Gavestinel, etc.) at various concentrations
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation cocktail
- Scintillation counter
- Homogenizer
- Centrifuge

### 2. Membrane Preparation:

- Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
- Wash the pellet by resuspending in fresh buffer and centrifuging again.
- Resuspend the final pellet in buffer to a protein concentration of approximately 1-2 mg/mL.

### 3. Binding Assay:

- Set up assay tubes containing:

- A fixed concentration of [<sup>3</sup>H]glycine (typically at or below its K<sub>d</sub> value).
- Varying concentrations of the unlabeled test compound.
- For total binding, add buffer instead of the test compound.
- For non-specific binding, add a high concentration of unlabeled glycine (e.g., 1 mM).
- Add the prepared brain membrane suspension to initiate the binding reaction.
- Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 20-30 minutes).

#### 4. Separation and Quantification:

- Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
- Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
- Measure the radioactivity in a scintillation counter.

#### 5. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding as a function of the log concentration of the test compound to generate a competition curve.
- Determine the IC<sub>50</sub> value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibition constant (K<sub>i</sub>) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.

## Conclusion

This comparative analysis demonstrates that **(Z)-MDL 105519** is a potent and selective antagonist of the NMDA receptor glycine site, with a binding affinity in the low nanomolar range. Its profile is comparable to other high-affinity antagonists such as Gavestinel and Licostinel, each belonging to distinct chemical classes. The kynurenic acid derivative, 5,7-DCKA, while also a potent antagonist, exhibits a comparatively lower affinity. The choice of ligand for research or therapeutic development will depend on a variety of factors including the desired pharmacokinetic profile, in vivo efficacy in specific models of disease, and the safety profile. The provided data and protocols serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery, facilitating the informed selection and evaluation of NMDA receptor glycine site modulators.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ACEA 1021, a glycine site antagonist with minor psychotomimetic and amnestic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of [3H]-CGP39653 binding through the glycine site of the NMDA receptor: further studies in rat and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of NMDA receptor glycine recognition site antagonism: dependence on glycine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of (Z)-MDL 105519 and Other Glycine Site Ligands]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663836#comparative-analysis-of-z-mdl-105519-and-other-glycine-site-ligands]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)